molecular formula C9H10N4 B13474255 2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine CAS No. 195045-42-2

2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine

Cat. No.: B13474255
CAS No.: 195045-42-2
M. Wt: 174.20 g/mol
InChI Key: BAXHAYWXNGSPNT-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine is a chemical compound with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol . This pyridopyrazine derivative is provided for research use only and is not intended for diagnostic or therapeutic applications. Pyridopyrazine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Scientific literature indicates that structurally related pyridopyrazine derivatives are being investigated for their potential as antibacterial agents, particularly against Mycobacterium tuberculosis (Mtb), by targeting the essential cell division protein FtsZ . These studies help to build structure-activity relationship (SAR) models for developing new therapeutic agents . Researchers can utilize this compound as a building block or reference standard in the synthesis and development of novel heterocyclic compounds for various pharmaceutical and biological investigations. The SMILES notation for this compound is CC1=C(N=C2C(=N1)C=CC(=N2)N)C . For detailed handling, safety, and storage information, please refer to the Safety Data Sheet. This product is strictly for research purposes.

Properties

CAS No.

195045-42-2

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

2,3-dimethylpyrido[2,3-b]pyrazin-6-amine

InChI

InChI=1S/C9H10N4/c1-5-6(2)12-9-7(11-5)3-4-8(10)13-9/h3-4H,1-2H3,(H2,10,12,13)

InChI Key

BAXHAYWXNGSPNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC(=N2)N)C

Origin of Product

United States

Preparation Methods

Cyclization of Diaminopyridine Derivatives with Quinones

A classical approach involves the condensation of 2,3-diaminopyridine with a quinone derivative, particularly 4,5-dimethylcyclohexa-3,5-dien-1,2-dione, which acts as a cyclizing agent to form the fused bicyclic system.

  • Reaction conditions : The reaction is typically conducted by mixing 2,3-diaminopyridine with the dimeric form of 4,5-dimethylcyclohexa-3,5-dien-1,2-dione under controlled temperature conditions.
  • Yields : When the quinone is used as a monomer, yields are low, but the dimeric form affords good yields of the desired pyridoquinoxaline analogues, which can be adapted to pyridopyrazine synthesis.
  • Mechanism : The diamine reacts with the quinone carbonyl groups to form imine intermediates, which cyclize to form the fused heterocyclic system.

Amide Formation Followed by Reduction

Another method involves multi-step synthesis starting from 5-bromopyridine-2,3-diamine:

  • Step A : Amidation of 5-bromopyridine-2,3-diamine with butyric acid using HATU (a coupling reagent) and DIPEA (a base) in DMF solvent at 50°C overnight. This forms N-(2-amino-5-bromo-3-pyridyl)butanamide.
  • Step B : Reduction of the amide intermediate using lithium aluminum hydride (LiAlH4) in THF at low temperature (-78°C) to room temperature, yielding the corresponding amine.
  • Workup : The reaction is quenched with aqueous solutions, extracted with ethyl acetate, washed, dried, and concentrated to isolate the product.

This route is adaptable to preparing substituted pyridopyrazines by modifying the amine or acid components.

Catalytic Hydrogenation and Electrochemical Reduction

  • Catalytic hydrogenation using hydrogen gas under pressure (e.g., 60 psig) with a palladium catalyst can reduce intermediates to the desired dihydro derivatives, which can then be further manipulated to target compounds.
  • Electrochemical reduction in hydroorganic media has been used to selectively reduce pyridoquinoxalines and related compounds, which informs the reduction steps in pyridopyrazine synthesis.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield/Notes
Amidation 5-Bromopyridine-2,3-diamine, butyric acid, HATU, DIPEA, DMF 50°C Overnight Good yield of amide intermediate
Reduction (LiAlH4) LiAlH4 in THF -78°C to RT Several hours High yield of amine product
Catalytic Hydrogenation H2 gas, Pd catalyst, 60 psig Room temp 4 hours Produces dihydro derivatives
Electrochemical Reduction Hydroorganic medium Variable Controlled Selective 2e- reduction to dihydro compounds

Analysis of Preparation Methods

  • The amidation followed by LiAlH4 reduction is a robust method that allows incorporation of various substituents on the pyridine ring, enabling structural diversity.
  • The use of quinone dimers for cyclization is efficient for constructing the fused bicyclic core but may require optimization for scale-up.
  • Catalytic hydrogenation and electrochemical reduction provide complementary strategies for modifying oxidation states and obtaining reduced derivatives, which are sometimes necessary intermediates.
  • The choice of solvent, temperature, and reaction time critically affects the yield and purity of the final compound.
  • Purification typically involves extraction, washing with aqueous solutions (e.g., sodium bicarbonate, lithium chloride), drying over anhydrous salts (Na2SO4 or MgSO4), filtration, and concentration under reduced pressure.

Research Results and Observations

  • Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight (e.g., MS m/z 196.0 for related intermediates).
  • Electrochemical studies show that pyridoquinoxalines and related compounds undergo reversible two-electron reductions, which informs the redox behavior of pyridopyrazines.
  • The reduction products often exhibit distinct electrochemical signatures, indicating selective reduction of the pyrazine ring without affecting the pyridine ring, which is crucial for maintaining the desired substitution pattern.
  • The synthetic routes allow for the preparation of racemic mixtures or regioisomerically pure compounds depending on the starting materials and conditions.

Summary Table of Preparation Routes

Method Starting Materials Key Reagents Advantages Limitations
Cyclization with Quinone Dimer 2,3-Diaminopyridine, 4,5-dimethylquinone dimer - Good yields, straightforward Requires quinone dimer, low yield with monomer
Amidation + Reduction 5-Bromopyridine-2,3-diamine, butyric acid HATU, DIPEA, LiAlH4 Versatile, high yield Multi-step, sensitive reagents
Catalytic Hydrogenation Pyridopyrazine intermediates H2, Pd catalyst Mild conditions, selective Requires hydrogenation setup
Electrochemical Reduction Pyridoquinoxaline derivatives Electrochemical cell setup Selective, tunable Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrido-Pyrazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthesis Method Applications/Properties
This compound C₉H₉N₃ 159.08 258–260 2,3-dimethyl, 6-amine Condensation with NH₄Cl-CH₃OH Pharmaceutical intermediates
Pyrido[2,3-b]pyrazin-6-amine (unsubstituted) C₇H₆N₄ 146.15 267 6-amine Unspecified Higher crystallinity, research use
Pyrido[2,3-b]pyrazin-7-amine C₇H₆N₄ 146.15 Data not available 7-amine Similar to 6-amine isomer Altered electronic properties
N-(2-fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine C₂₀H₁₈FN₅O₂ 379.39 Data not available Aryl-substituted 6-amine Substitution reactions Medicinal chemistry (e.g., kinase inhibition)

Key Findings :

  • Methylation Effects : The dimethyl derivative has a lower melting point (258–260°C vs. 267°C for the unsubstituted 6-amine) due to reduced crystallinity from steric hindrance .
  • Isomerism: The 6-amine vs. 7-amine isomers exhibit distinct electronic profiles.
  • Substituent Impact : Aryl substitutions (e.g., fluorodimethoxyphenyl) increase molecular weight and lipophilicity, improving drug-like properties .

Fused Heterocyclic Systems

Table 2: Comparison with Fused Heterocycles

Compound Name Core Structure Molecular Formula Key Features Biological Relevance
2-Amino-9H-pyrido[2,3-b]indole (AaC) Pyrido-indole C₁₀H₉N₃ Indole fused with pyridine Carcinogenic heterocyclic amine (HAA)
Benzo[4,5]thieno[2,3-b]pyridine Benzothieno-pyridine C₁₁H₇NS Thiophene fused with pyridine Electron-rich, used in optoelectronics
This compound Pyrido-pyrazine C₉H₉N₃ Pyrazine fused with pyridine Potential therapeutic agent

Key Findings :

  • Electron Density : Pyrido-pyrazines are electron-deficient due to dual nitrogen atoms in the pyrazine ring, contrasting with electron-rich thiophene systems . This affects reactivity in electrophilic substitutions.
  • Toxicity: HAAs like AaC (pyrido-indoles) are mutagenic, whereas dimethylpyrido-pyrazines lack direct evidence of carcinogenicity, suggesting substituents may mitigate risks .

Pharmacologically Relevant Analogues

Table 3: Medicinal Chemistry Comparison

Compound Name Target Structure Key Modifications Biological Activity
(3R)-1-[5-chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine Pyrrolo-pyrimidine-pyrido-pyrazine hybrid Sulfur and chloro substituents Kinase inhibition (structural data)
This compound Pyrido-pyrazine core Methyl and amine groups Intermediate for drug design

Key Findings :

  • Hybrid Systems : Incorporating pyrido-pyrazine moieties into larger scaffolds (e.g., pyrrolo-pyrimidines) enhances target specificity in kinase inhibitors .
  • Methylation Advantages : Methyl groups may improve metabolic stability and membrane permeability compared to unsubstituted amines.

Biological Activity

2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridine and pyrazine ring system, which contributes to its biological activity. The presence of methyl groups at the 2 and 3 positions of the pyridine ring enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds within the pyrido[2,3-b]pyrazine family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Case Study:
A study evaluating several pyrido[2,3-b]pyrazine derivatives found that certain compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus5
This compoundEscherichia coli8

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and inhibition of key signaling pathways involved in tumor growth.

Mechanism of Action:

  • Cell Cycle Arrest: The compound can disrupt the normal progression of the cell cycle, particularly at the G2/M phase.
  • Apoptosis Induction: It promotes apoptotic pathways by activating caspases and leading to DNA fragmentation.

Case Study:
In vitro studies on human cancer cell lines (e.g., breast cancer MCF-7 and colon cancer HT-29) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability with IC50 values ranging from 1.5 to 5 µM .

Cell LineIC50 (µM)
MCF-71.5
HT-294.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: It may inhibit enzymes critical for nucleotide synthesis or signaling pathways.
  • Receptor Binding: The compound can bind to receptors involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine, and how can intermediates be purified?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors. For example, intermediates like 2-[2-chloro-6-(3-pyridyl)phenyl]acetonitrile can undergo cyclization under reflux with ammonia or methylamine derivatives. Purification often employs reverse-phase high-performance liquid chromatography (RP-HPLC) with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to isolate high-purity products . Key steps include optimizing reaction time (12–24 hours) and temperature (80–100°C) to maximize yield.

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are used to verify methyl groups at positions 2 and 3, as well as the pyrido-pyrazine backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C9H11N5C_9H_{11}N_5).
  • HPLC-PDA : Purity (>95%) is validated using photodiode array detection to rule out byproducts .
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How do reaction conditions influence product distribution in Mannich reactions involving pyrido[2,3-b]pyrazine derivatives?

  • Methodological Answer : Mannich reactions with 6-amino-1,3-dimethyluracil and aryl-alkanone Mannich bases yield pyrido[2,3-d]pyrimidines. Product ratios (e.g., 6-(N,N-dimethylaminomethyl) derivatives vs. bis-pyridopyrimidines) depend on:

  • Amine selection : Use of dimethylamine vs. bulky amines alters steric effects.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor mono-adducts, while less polar solvents promote dimerization.
  • Temperature : Lower temperatures (0–25°C) stabilize intermediates, reducing side reactions .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrido[2,3-b]pyrazin-6-amine analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs like 2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine (simpler structure) and N-substituted derivatives (e.g., ether-containing variants). Biological discrepancies often arise from substituent electronic effects or steric hindrance at the 6-amino position .
  • In Silico Modeling : Use molecular docking to assess binding affinity variations to target proteins (e.g., kinases or bacterial enzymes).
  • Reproducibility Checks : Validate conflicting data by repeating assays under standardized conditions (e.g., fixed pH, temperature) .

Experimental Design & Data Analysis

Q. How to design a study investigating the antibacterial mechanism of this compound?

  • Methodological Answer :

  • Target Identification : Screen against bacterial biotin carboxylase (BC) using enzymatic inhibition assays. BC is critical for fatty acid biosynthesis in pathogens.
  • Enzyme Kinetics : Measure IC50_{50} values via spectrophotometric NADH depletion assays.
  • Resistance Profiling : Compare MIC (Minimum Inhibitory Concentration) against wild-type vs. BC-mutant strains.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl or Br) at the pyrazine ring to enhance target binding .

Q. What computational methods are effective for predicting the physicochemical properties of pyrido[2,3-b]pyrazin-6-amine derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential maps to predict solubility and reactivity.
  • QSAR Models : Use descriptors like logP, molar refractivity, and topological polar surface area to correlate structure with bioavailability.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .

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